2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Fluorescent Probe Photophysics Quantum Yield

For researchers demanding high-performance fluorescent probes, this 4-morpholino-1,8-naphthalimide derivative is the definitive choice. Its superior quantum yield (Φ=0.68) enables lower excitation power in confocal microscopy, minimizing phototoxicity. The unique 3-methylphenyl N-substitution delivers a 12-fold AIE enhancement for 'off-on' sensors and a 21% lasing conversion efficiency at ~535 nm, outperforming N-phenyl analogs (15%). Avoid assay failure: unverified N-substituted substitutions drastically alter solvatochromism and can drop Φ by >0.10. Insist on this specific compound for batch-to-batch consistency and data integrity.

Molecular Formula C23H20N2O3
Molecular Weight 372.4 g/mol
Cat. No. B11703613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC23H20N2O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O
InChIInChI=1S/C23H20N2O3/c1-15-4-2-5-16(14-15)25-22(26)18-7-3-6-17-20(24-10-12-28-13-11-24)9-8-19(21(17)18)23(25)27/h2-9,14H,10-13H2,1H3
InChIKeyWNVXWOJVNYSKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Chemical Class and Core Characteristics for Procurement


2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic derivative belonging to the 4-amino-1,8-naphthalimide class of fluorescent dyes. Its core structure features an electron-withdrawing 1,8-naphthalimide framework, an electron-donating morpholine group at the 4-position, creating a classic 'push-pull' system for intramolecular charge transfer (ICT), which governs its photophysical properties [1]. The N-imide substitution with a 3-methylphenyl group further allows for the tuning of aggregation behavior, solubility, and specific molecular recognition, distinguishing it from other N-substituted analogs. This compound is primarily investigated for applications as a fluorescent probe, laser dye, and DNA-targeting agent, where its environment-sensitive fluorescence and large Stokes shift are critical parameters for experimental selection [2].

Why Generic Substitution Fails for 2-(3-Methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione


For scientific procurement in fields like fluorescence microscopy, lasing, or DNA-targeting probe development, simple in-class substitution based on the 4-morpholino-1,8-naphthalimide scaffold is unreliable. The photophysical signature—including fluorescence quantum yield (Φ), Stokes shift, and lasing efficiency—is highly sensitive to the N-imide substituent [1]. A change from a 3-methylphenyl to a 2-methoxyphenyl or a hydroxyethyl group at the N-position fundamentally alters the molecule's solvatochromism, aggregation-induced emission (AIE) behavior, and non-radiative decay pathways, which are underpinned by differences in molecular geometry and ICT state stabilization [2]. These variations lead to significant quantitative performance differences, such as a shift in the gain spectrum maximum or a drop in Φ by more than 0.10, directly impacting experimental data quality and making unverified substitutions a risk for assay failure or batch-to-batch inconsistency [1].

Quantitative Differentiation Guide: 2-(3-Methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione vs. Closest Analogs


Fluorescence Quantum Yield (Φ) Differentiation Against N-(2-Methoxyphenyl) Analog in Ethanol

A head-to-head comparison of the target compound with its N-(2-methoxyphenyl) analog (CAS 5848-38-4) reveals a quantifiable difference in fluorescence quantum yield (Φ) in ethanol. The 3-methylphenyl substitution on the target compound leads to a higher Φ of 0.68, compared to 0.52 for the 2-methoxyphenyl derivative, measured under identical conditions [1]. This significant 30% relative increase in emission efficiency is attributed to the weaker electron-donating effect of the methyl group, which reduces non-radiative decay through a twisted intramolecular charge transfer (TICT) state formation, a mechanism which is facilitated by the methoxy group [1].

Fluorescent Probe Photophysics Quantum Yield

Lasing Efficiency and Gain Spectrum Peak Position vs. N-Phenyl Parent Compound

In a direct comparative study of lasing performance, the target compound exhibits a markedly lower lasing threshold and a beneficial red-shift in its gain spectrum maximum compared to the unsubstituted N-phenyl analog. Under nitrogen laser pumping (337 nm), the energy conversion efficiency was measured at 21% for the target compound, whereas the N-phenyl parent achieved only 15% [1]. Furthermore, the gain spectrum maximum for the target compound in ethanol is located at 535 nm, a 10 nm bathochromic shift from the 525 nm peak of the N-phenyl analog, which can reduce background autofluorescence in some biological matrices [1].

Laser Dye Lasing Threshold Gain Spectrum

Aggregation-Induced Emission (AIE) Contrast in Aqueous Media vs. N-Alkyl Analog

The target compound demonstrates class-level differentiation as a strong Aggregation-Induced Emission (AIE) luminogen, a property largely absent in simple N-alkyl chain analogs. In a DMSO/water mixture (f_w = 90%), the fluorescence intensity of the target compound is enhanced 12-fold relative to its molecularly dissolved state in pure DMSO [1]. In contrast, the 4-morpholino-1,8-naphthalimide with an N-propyl chain shows only a 1.5-fold enhancement under identical conditions, a mere solvent effect. This dramatic difference arises because the rigid 3-methylphenyl group restricts intramolecular rotation in the aggregated state, effectively blocking non-radiative decay channels, a mechanism not available to the flexible alkyl chain [1].

Aggregation-Induced Emission Sensing Aqueous Solubility

Top Research Application Scenarios for 2-(3-Methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione


High-Brightness, Low-Phototoxicity Live-Cell Confocal Microscopy

Its superior fluorescence quantum yield (Φ = 0.68 in EtOH) [1] and efficient lasing conversion (21%) [1] make this compound an ideal selection for confocal microscopy probes. The higher brightness per molecule allows for lower excitation laser power, directly minimizing phototoxic effects and photobleaching during time-lapse live-cell imaging, providing a data-quality advantage over dimmer N-(2-methoxyphenyl) analogs (Φ = 0.52).

Aqueous 'Turn-On' Sensor Development for Biothiols or Metal Ions

The compound's strong AIE effect in aqueous environments (12-fold enhancement at f_w=90%) [2] is a key differentiator for developing 'off-on' fluorescent sensors. It provides a low background signal in physiological buffers, which dramatically increases upon target-induced aggregation or binding, offering a wider dynamic range and lower limit of detection compared to non-AIE-active, N-alkyl substituted morpholino-naphthalimides.

Tunable Laser Dye for Pulsed Dye Lasers in the 530-540 nm Range

For researchers procuring a laser dye with a gain spectrum centered around 535 nm [1], this compound provides a distinct efficiency advantage over the parent N-phenyl analog. Its higher conversion efficiency (21% vs. 15%) means lower pump energy requirement for reaching lasing threshold, making it a more efficient and cost-effective medium for bench-top tunable dye laser systems in this spectral region.

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